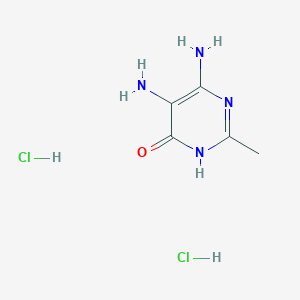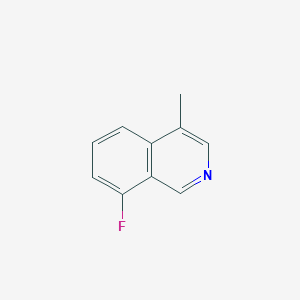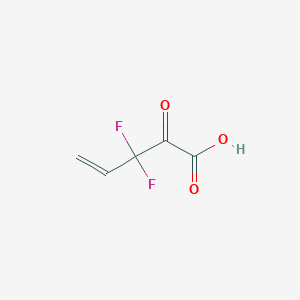
3-(Piperidin-4-ylmethyl)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Piperidin-4-ylmethyl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a piperidin-4-ylmethyl group. Pyridazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-4-ylmethyl)pyridazine typically involves the following steps :
Starting Material: N-benzyl piperidone is used as the starting material.
Addition Reaction: The piperidone undergoes an addition reaction with a suitable reagent to introduce the pyridazine ring.
Elimination Reaction: The intermediate product is then subjected to an elimination reaction to form the desired pyridazine derivative.
Reduction: The final step involves the reduction of the intermediate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
化学反応の分析
Types of Reactions
3-(Piperidin-4-ylmethyl)pyridazine can undergo various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine N-oxides, while reduction can produce various reduced forms of the compound .
科学的研究の応用
3-(Piperidin-4-ylmethyl)pyridazine has a wide range of scientific research applications :
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases and neurological disorders.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-(Piperidin-4-ylmethyl)pyridazine involves its interaction with specific molecular targets and pathways :
Molecular Targets: The compound may target enzymes or receptors involved in various biological processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
Pyridazine: The parent compound with a similar structure but without the piperidin-4-ylmethyl group.
Pyridazinone: A derivative with a keto group at the 3-position, known for its broad spectrum of biological activities.
Uniqueness
3-(Piperidin-4-ylmethyl)pyridazine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities compared to other pyridazine derivatives .
特性
分子式 |
C10H15N3 |
|---|---|
分子量 |
177.25 g/mol |
IUPAC名 |
3-(piperidin-4-ylmethyl)pyridazine |
InChI |
InChI=1S/C10H15N3/c1-2-10(13-12-5-1)8-9-3-6-11-7-4-9/h1-2,5,9,11H,3-4,6-8H2 |
InChIキー |
PFMBJLLIEKDAEK-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1CC2=NN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Ethoxypyrido[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B13100164.png)
![5-tert-Butyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B13100172.png)




![(4S)-3-[(R)-1-Phenylethyl]-4-(trifluoromethyl)-4-(cyclopropylethynyl)-6-chloro-3,4-dihydroquinazoline-2(1H)-one](/img/structure/B13100192.png)
![2-Ethyl-7-methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13100197.png)



![4-Methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-yl carbamimidothioate](/img/structure/B13100236.png)


